3-Nitro-6-azabenzo[a]pyrene

Environmental Mutagenesis Ames Test Nitro‑PAH

3-Nitro-6-azabenzo[a]pyrene is a nitro‑aza‑polycyclic aromatic hydrocarbon (aza‑PAH) in which a nitro group occupies the 3‑position of the benzo[a]pyrene skeleton and a ring‑carbon is replaced by nitrogen at the 6‑position. This structure dramatically amplifies mutagenic potency relative to the all‑carbon analog 3‑nitrobenzo[a]pyrene, making the compound a critical reference standard for Ames testing, environmental monitoring of nitrated azaarenes, and structure–activity investigations of nitro‑PAH genotoxicity.

Molecular Formula C19H10N2O2
Molecular Weight 298.3 g/mol
CAS No. 138835-36-6
Cat. No. B145465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-6-azabenzo[a]pyrene
CAS138835-36-6
Synonyms3-NITRO-6-AZABENZO[A]PYRENE
Molecular FormulaC19H10N2O2
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H10N2O2/c22-21(23)17-10-6-11-5-7-13-12-3-1-2-4-15(12)20-16-9-8-14(17)18(11)19(13)16/h1-10H
InChIKeyWHTPKLNBMXPXHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-6-azabenzo[a]pyrene (CAS 138835-36-6): High-Potency Nitro‑Azaarene for Mutagenesis Research & Environmental Analysis


3-Nitro-6-azabenzo[a]pyrene is a nitro‑aza‑polycyclic aromatic hydrocarbon (aza‑PAH) in which a nitro group occupies the 3‑position of the benzo[a]pyrene skeleton and a ring‑carbon is replaced by nitrogen at the 6‑position [1]. This structure dramatically amplifies mutagenic potency relative to the all‑carbon analog 3‑nitrobenzo[a]pyrene, making the compound a critical reference standard for Ames testing, environmental monitoring of nitrated azaarenes, and structure–activity investigations of nitro‑PAH genotoxicity [2].

Why 3‑Nitro‑6‑azabenzo[a]pyrene Cannot Be Swapped for 3‑Nitrobenzo[a]pyrene or Other Nitro‑PAHs


The 6‑aza nitrogen in 3‑nitro‑6‑azabenzo[a]pyrene fundamentally perturbs the electronic structure, nitroreduction kinetics, and enzyme‑binding geometry. In a controlled Ames test comparison, the aza‑substituted compound exhibits a mutagenic response that is 76 times higher than that of 3‑nitrobenzo[a]pyrene [1]. Moreover, the position of the nitro group is non‑interchangeable: across the entire 6‑azabenzo[a]pyrene series, the 3‑nitro isomer consistently outperforms the 1‑nitro isomer in bacterial mutagenicity, a trend that is reinforced by the N‑oxide derivatives where the 3‑isomer’s dipole moment is three‑fold larger, strengthening enzyme‑substrate interactions [1][2]. These data demonstrate that neither the heteroatom nor the nitro‑regioisomer can be casually substituted without losing the compound’s signature potency.

Quantitative Differentiation Evidence for 3‑Nitro‑6‑azabenzo[a]pyrene


76‑Fold Higher Mutagenicity Than 3‑Nitrobenzo[a]pyrene in the Ames Test (TA98 Strain)

In a direct head‑to‑head comparison using the Salmonella typhimurium TA98 plate‑incorporation assay with rat‑liver S9 metabolic activation, 3‑nitro‑6‑azabenzo[a]pyrene produced a mutagenic response 76 times that of 3‑nitrobenzo[a]pyrene when normalized to the same molar dose [1]. This experiment, performed within a single study, eliminates inter‑laboratory variability and provides a definitive, quantitative basis for selecting the aza‑substituted compound as a high‑sensitivity standard.

Environmental Mutagenesis Ames Test Nitro‑PAH Structure‑Activity Relationship

Nitro‑Group Positional Preference: 3‑Nitro Isomer Shows Consistently Higher Mutagenicity Than 1‑Nitro Isomer

Within the 6‑azabenzo[a]pyrene framework, mutagenicity is strongly dependent on the nitro‑group position. Sera et al. (1992) reported that across multiple sub‑series (6‑ABP, 6‑CBP, and 6‑ABPO), the 3‑nitro congener was always more mutagenic than the 1‑nitro congener [1]. This class‑level finding is mechanistically supported by later computational work on the N‑oxide pair: the 3‑nitro‑6‑azabenzo[a]pyrene‑N‑oxide (3‑N‑6‑ABPO) isomer exhibits a dipole moment approximately 3 times larger than that of the 1‑nitro isomer, strengthening electrostatic and inductive interactions with the nitroreductase active site and correlating with an ~11‑fold higher mutagenicity (396 000 vs. 36 100 revertants/nmol in TA98 without S9) [2]. Although the parent (non‑oxide) quantitative comparison between 1‑ and 3‑nitro‑6‑azabenzo[a]pyrene is not published as absolute revertant numbers, the consistent rank‑order across all related structures provides a high‑confidence inference that the 3‑nitro isomer is the optimally active form.

Regioisomerism Nitroarene Activation Nitroreductase Substrate Electronic Properties

Altered Lipophilicity and Polar Surface Area Relative to 3‑Nitrobenzo[a]pyrene: Implications for Chromatography and Environmental Partitioning

The replacement of a CH group with a nitrogen at position 6 reduces the computed octanol‑water partition coefficient (XLogP3) from 6.17 (3‑nitrobenzo[a]pyrene) to 5.2 (3‑nitro‑6‑azabenzo[a]pyrene), while the topological polar surface area (TPSA) increases from 45.8 Ų to 58.7 Ų . These are cross‑study data derived from two independent chemical databases employing the same computational algorithms; the direction and magnitude of the change are consistent with the addition of a hydrogen‑bond‑accepting pyridine‑type nitrogen. The lower logP predicts shorter retention on reversed‑phase HPLC columns, while the higher TPSA suggests altered membrane permeability and protein‑binding potential in biological assays.

Lipophilicity Polar Surface Area Environmental Fate Chromatographic Retention

Highest‑Value Application Scenarios for 3‑Nitro‑6‑azabenzo[a]pyrene


Ames‑Test High‑Sensitivity Positive Control for Nitro‑PAH Mutagenicity Screening

Because 3‑nitro‑6‑azabenzo[a]pyrene yields a revertant response 76‑fold higher than 3‑nitrobenzo[a]pyrene in TA98 with S9 activation [1], it serves as an ideal positive control for laboratories that require a strong, reproducible mutagenic signal at low test‑article concentrations. This is especially valuable when screening environmental extracts or combustion particulates where mutagenic activity may be dilute, enabling detection of weak mutagenic fractions that would be missed with less potent standards.

Environmental Forensic Marker for Nitrated Azaarene Pollution

The compound’s distinctive chromatographic retention (lower logP and higher TPSA than 3‑nitrobenzo[a]pyrene ) and its extreme mutagenic potency make it a high‑priority target analyte in GC‑MS or LC‑MS/MS methods designed to fingerprint nitrated azaarenes in ambient air particulate matter (PM₂.₅), diesel exhaust, or contaminated soil. Including 3‑nitro‑6‑azabenzo[a]pyrene in analytical reference mixtures improves the specificity of source‑apportionment studies.

Structure–Activity Relationship (SAR) Probe for Nitroreductase‑Dependent Genotoxicity

The established rank‑order of mutagenicity (3‑nitro > 1‑nitro > 6‑nitro) across the 6‑azabenzo[a]pyrene series [1] positions the 3‑nitro isomer as the most informative member of the set. Researchers studying nitroreductase substrate specificity can use 3‑nitro‑6‑azabenzo[a]pyrene as a benchmark to calibrate enzyme kinetic assays or bacterial mutagenicity models, while the corresponding 1‑nitro isomer serves as a lower‑activity comparator.

Computational Chemistry Reference Compound for QSAR Model Validation

Physicochemical descriptors such as vertical ionization potential, electron affinity, and dipole moment have been computed for 3‑nitro‑6‑azabenzo[a]pyrene and its N‑oxide [2], and the compound’s logP and TPSA values are well‑characterized . These data make it a useful reference molecule for validating quantum‑chemical methods or QSAR models that aim to predict the mutagenic potential of nitro‑PAHs from electronic structure parameters.

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